molecular formula C10H12ClNO2 B2856550 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride CAS No. 2173999-81-8

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride

Cat. No.: B2856550
CAS No.: 2173999-81-8
M. Wt: 213.66
InChI Key: BADOPBKRNLNDJU-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride typically involves the hydroxymethylation of tetrahydroquinoline derivatives. This process can be achieved through several synthetic routes, including:

  • Hydroxymethylation Reaction: This involves the reaction of tetrahydroquinoline with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group.

  • Reduction of Tetrahydroquinoline Derivatives: Another approach is the reduction of tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) followed by hydroxymethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoline derivatives, which are important in the synthesis of various pharmaceuticals.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound, which may have distinct biological activities.

  • Substitution Reactions:

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include quinoline derivatives, reduced tetrahydroquinoline derivatives, and various substituted tetrahydroquinolines.

Scientific Research Applications

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets.

  • Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals. Its derivatives may have therapeutic applications in treating various diseases.

  • Industry: In the chemical industry, it is used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Quinoline: A basic structure similar to tetrahydroquinoline but without the hydroxymethyl group.

  • Tetrahydroquinoline: The parent compound without the hydroxymethyl group.

  • 7-Hydroxymethylquinoline: A related compound with a different substitution pattern.

The uniqueness of this compound lies in its specific structural features and the potential biological activities that arise from these features.

Properties

IUPAC Name

7-(hydroxymethyl)-2,3-dihydro-1H-quinolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13;/h1-2,5,11-12H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADOPBKRNLNDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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